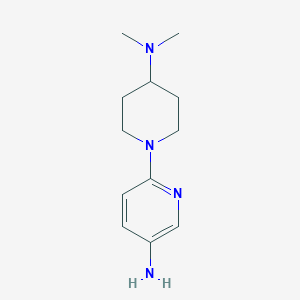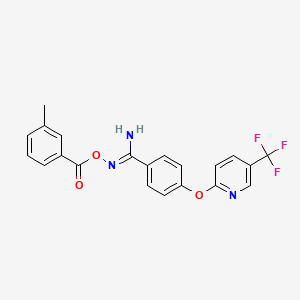
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester (COTEE) is an organic compound with a molecular formula of C9H9NO3S. It is a synthetic derivative of the naturally occurring thiophene ring system and is widely used in research and development of new materials and compounds. COTEE is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals and in the development of new catalysts.
科学研究应用
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals such as anti-cancer drugs, as well as in the development of new catalysts for the production of organic compounds. This compound has also been used to study the biological effects of thiophene derivatives and to investigate the mechanisms of action of these compounds.
作用机制
The mechanism of action of 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester is not yet fully understood. However, studies have shown that this compound can interact with proteins and other biomolecules, leading to changes in the structure and function of these molecules. It has also been suggested that this compound may act as an inhibitor of certain enzymes, which could lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that this compound may have anti-cancer and anti-inflammatory properties. It has also been suggested that it may have an effect on the immune system, as well as on the metabolism of carbohydrates and lipids. Further research is needed to better understand the effects of this compound on the human body.
实验室实验的优点和局限性
The main advantage of using 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester in laboratory experiments is its versatility. This compound can be used in a variety of reactions, making it a useful tool for scientists in the development of new materials and compounds. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to control the reaction conditions, and the yield of this compound can be low. Additionally, this compound is not very stable, making it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for research on 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester. One potential direction is the development of more efficient methods of synthesis. Another potential direction is the investigation of the biological effects of this compound and its potential applications in medicine. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its effects on the human body. Finally, further research could be conducted to improve the stability of this compound and to develop methods for storing it for longer periods of time.
合成方法
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester can be synthesized by a number of methods. The most common method is a reaction between 2-chloro-5-cyano-thiophene-3-carboxylic acid and ethyl bromide in the presence of a base such as sodium hydroxide. This reaction produces this compound in a high yield. Other methods of synthesis include using a Grignard reagent, a palladium-catalyzed coupling reaction, and a copper-catalyzed cyclization reaction.
属性
IUPAC Name |
ethyl 5-cyano-2-(2-oxopropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)9-5-8(6-12)16-10(9)4-7(2)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXVKEVZUKVEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C#N)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)
![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)
